molecular formula C14H27NO5 B15155594 Boc-beta-cyclohexyl-D-Ala-OH

Boc-beta-cyclohexyl-D-Ala-OH

Cat. No.: B15155594
M. Wt: 289.37 g/mol
InChI Key: KGIDHDHQFLWAMT-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often used in peptide synthesis and other applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate typically involves the protection of the amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve the use of flow reactors or other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions.

Scientific Research Applications

2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further modification of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid hydrate is unique due to its cyclohexyl group, which imparts different chemical properties compared to similar compounds with other substituents. This uniqueness can be exploited in specific synthetic applications where the cyclohexyl group provides desired characteristics.

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

InChI

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2

InChI Key

KGIDHDHQFLWAMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O

Origin of Product

United States

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